molecular formula C11H19ClN4 B020873 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole CAS No. 73963-42-5

5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

Cat. No. B020873
CAS RN: 73963-42-5
M. Wt: 242.75 g/mol
InChI Key: INTQSGGUSUSCTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole involves a convenient process starting from δ-valerolactone and cyclohexylamine. Appropriate cyclocondensation reagents and phase transfer catalysts are selected to achieve a product yield of 78%. This process underscores the compound's importance as an intermediate for drugs targeting blood platelet aggregation inhibition (Jia-Jun Yi, 2003).

Molecular Structure Analysis

X-ray crystallography has been employed to determine the structures of tetrazole derivatives, including 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole. These studies reveal that tetrazole rings in such compounds are essentially planar. The crystallographic analysis provides insights into the spatial arrangement and molecular geometry, contributing to a deeper understanding of the compound's chemical behavior and reactivity (B. Al-Hourani et al., 2015).

Scientific Research Applications

  • Proton Exchange Membrane Applications : A study synthesized 5-(4-hydroxyphenyl)-1H-tetrazole, a derivative of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole, which is suitable for proton exchange membrane applications due to its environmentally benign nature and high yield of 92.5% (Wang et al., 2012).

  • Blood Platelets Aggregation Inhibitors : N-cyclohexyl-5-(4'-chlorobutyl)-1H-tetrazole, closely related to the compound , is an important intermediate in the production of drugs that inhibit blood platelets aggregation, with a notable yield of 78% (Yi, 2003).

  • Medicinal Chemistry Analogues : 5-Substituted-1H-tetrazoles serve as metabolism-resistant replacements for carboxylic acids in medicinal chemistry, offering diverse synthetic methods (Herr, 2002).

  • Synthesis and Drug Design : These compounds, due to their high lipophilicities and metabolic resistance, are valuable intermediates in synthesis and drug design (Roh, Vávrová, & Hrabálek, 2012).

  • Materials Science Applications : A study presented a high-temperature microreactor approach for the synthesis of 5-substituted 1H-tetrazoles, indicating potential applications in materials science and medicinal chemistry (Gutmann, Roduit, Roberge, & Kappe, 2010).

  • Catalysis in Synthesis : Copper(I) chloride acts as an environmentally friendly catalyst for the efficient synthesis of 5-substituted 1H-tetrazoles (Esirden, Başar, & Kaya, 2015).

  • Agriculture and Medicine : An eco-friendly method for preparing 5-aryloxytetrazoles under solvent-free conditions was developed, suggesting applications in medicine and agriculture (Khamooshi & Jhaleh, 2013).

properties

IUPAC Name

5-(4-chlorobutyl)-1-cyclohexyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN4/c12-9-5-4-8-11-13-14-15-16(11)10-6-2-1-3-7-10/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTQSGGUSUSCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459132
Record name 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole
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Molecular Weight

242.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

CAS RN

73963-42-5
Record name 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole
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Record name 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole
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Record name 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole
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Record name 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
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Synthesis routes and methods

Procedure details

A stirred solution of N-cyclohexyl-5-chloropentanamide (4.36 g, 0.020 mol) in benzene (30 ml) at 0° C. was treated with phosphorous pentachloride (4.4 g, 0.021 mol) in portions over 10 minutes. When the addition was complete the reaction was stirred for an additional 2 hours at 18° C. The solution was then cooled to 0° C. and treated with a solution of hydrazoic acid (0.04 mol) in benzene (50 ml) (prepared according to the method described in Reagents for Organic Synthesis, Volume 1, L. F. Fieser and M. Fieser, John Wiley and Sons (New York: 1967). The resulting solution was stirred at 0° C. for an additional 1.5 hours and at 18° C. for 48 hours and then heated under reflux for an additional 3 hours. The solvent was evaporated off under reduced pressure and the resulting residue was dissolved in ethyl acetate (250 ml). The resulting solution was washed with saturated aqueous sodium hydrogen carbonate (3×100 ml), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude product. The crude product was purified by recrystallization from ethyl acetate-hexane to yield 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole as a colorless crystalline solid, having a melting point of 50°-51° C. and the following physical characteristics:
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Bray, L Monzani, E Brunoldi, P Allegrini - Scientia Pharmaceutica, 2015 - mdpi.com
Cilostazol is a selective inhibitor of type 3 phosphodiesterase. 5-(3-Chloro-propyl)-1-cyclohexyl-1 H-tetrazole, used as an intermediate in the synthesis of cilostazol, has a primary alkyl …
Number of citations: 2 www.mdpi.com
A Chandgude - 2017 - research.rug.nl
Multi-component reaction (MCR) is a promising synthetic methodology for the rapid and easy access to scaffold with a great diversity and so MCRs find broad applications in …
Number of citations: 4 research.rug.nl

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